4(3H)-Pteridinone, 2,7-dimethyl-
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Overview
Description
4(3H)-Pteridinone, 2,7-dimethyl- is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pteridinone, 2,7-dimethyl- typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2,4,5-triaminopyrimidine with 2,4-pentanedione under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pteridinone ring .
Industrial Production Methods
Industrial production of 4(3H)-Pteridinone, 2,7-dimethyl- may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4(3H)-Pteridinone, 2,7-dimethyl- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or other reactive sites on the pteridinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized pteridinone derivatives.
Reduction: Reduced pteridinone derivatives.
Substitution: Substituted pteridinone derivatives with various functional groups.
Scientific Research Applications
4(3H)-Pteridinone, 2,7-dimethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4(3H)-Pteridinone, 2,7-dimethyl- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with nucleic acids, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4(3H)-Pteridinone, 2,6-dimethyl-
- 4(3H)-Pteridinone, 2,8-dimethyl-
- 4(3H)-Pteridinone, 2,7-diethyl-
Uniqueness
4(3H)-Pteridinone, 2,7-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The 2,7-dimethyl substitution enhances its stability and reactivity compared to other pteridinone derivatives .
Properties
Molecular Formula |
C8H8N4O |
---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
2,7-dimethyl-3H-pteridin-4-one |
InChI |
InChI=1S/C8H8N4O/c1-4-3-9-6-7(10-4)11-5(2)12-8(6)13/h3H,1-2H3,(H,10,11,12,13) |
InChI Key |
NDFXYOFCLRBFGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=O)NC(=NC2=N1)C |
Origin of Product |
United States |
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